molecular formula C12H15BrO B1282510 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one CAS No. 30095-48-8

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one

Cat. No. B1282510
CAS RN: 30095-48-8
M. Wt: 255.15 g/mol
InChI Key: JQUBVKCMLJPLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one, also known as 2-Bromo-1-phenylethyl-2-methylpropyl ketone, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. This compound is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiological studies.

Scientific Research Applications

Synthesis and Characterization

The chemical 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one can be synthesized and characterized for various applications. For instance, Sherekar, Kakade, and Padole (2021) demonstrated its preparation through refluxing processes and characterized it using physical and spectral data. They also highlighted its excellent antimicrobial activities, suggesting potential applications in microbial inhibition or control (Sherekar, Kakade, & Padole, 2021).

Crystal Structure Analysis

The crystal structure and behavior of compounds related to this compound have been analyzed. González-Montiel et al. (2015) explored the crystal structures of related compounds, providing insights into their crystal packing and interactions, crucial for understanding their chemical properties (González-Montiel et al., 2015).

Reactivity and Chemical Behavior

Investigating the reactivity and chemical behavior of compounds similar to this compound is vital for potential applications. Erdogan and Erdoğan (2019) conducted a computational study on reactions between imidazole and 2-bromo-1-arylethanones, using Density Functional Theory calculations. Their findings provide valuable information on the chemical species involved and their reactivity, which can be applied to understand the behavior of this compound in similar reactions (Erdogan & Erdoğan, 2019).

Mesomorphic Properties

The mesomorphic properties of bromo and cyano substituted diarylethanes, which are structurally related to this compound, have been studied by Tinh, Zann, and Dubois (1979). They focused on the influence of bromo groups on the mesomorphic range and the clearing point, important for applications in materials science (Tinh, Zann, & Dubois, 1979).

properties

IUPAC Name

2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUBVKCMLJPLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545967
Record name 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30095-48-8
Record name 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (1.25 ml; 25 mmol) is added dropwise to a solution of 4′-isobutylacetophenone (3.52 g; 20 mmol) in 60 ml of ethanol cooled down to approximately 5° C. After stirring the reaction mixture for 30 minutes at this temperature, stirring is continued for one hour at ambient temperature. The reaction medium, to which small portions of toluene are added, is concentrated to dryness. After purification on a silica column (eluent: ethyl-heptane acetate: 5-95), a colourless oil is obtained with a yield of 57%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.